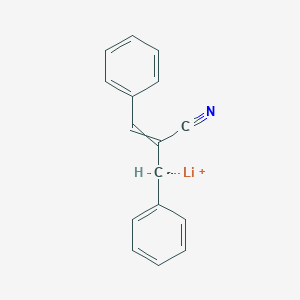
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is an organolithium compound that features a nitrile group attached to a phenyl-substituted propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile typically involves the reaction of 3-phenyl-2-(phenylmethyl)prop-2-enenitrile with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organolithium compound formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the safety and efficiency of the production process. The purity of the final product is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new organolithium compounds.
Scientific Research Applications
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly nucleophilic species that can react with various electrophiles. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Lithium;3-phenylprop-2-enenitrile: Similar structure but lacks the phenylmethyl group.
Lithium;3-(phenylmethyl)prop-2-enenitrile: Similar structure but lacks the phenyl group on the propene backbone.
Uniqueness
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is unique due to the presence of both phenyl and phenylmethyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .
Properties
CAS No. |
50663-42-8 |
|---|---|
Molecular Formula |
C16H12LiN |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N.Li/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-12H;/q-1;+1 |
InChI Key |
XAOYSQDXMIGMRG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















